![molecular formula C10H7Cl2NO B13685743 5-(2,4-Dichlorophenyl)-3-methylisoxazole](/img/structure/B13685743.png)
5-(2,4-Dichlorophenyl)-3-methylisoxazole
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Overview
Description
5-(2,4-Dichlorophenyl)-3-methylisoxazole: is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with acetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and control, reducing the risk of side reactions and improving overall production rates.
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dichlorophenyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,4-Dichlorophenyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals targeting various pathogens.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development.
Industry: Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it useful in cancer treatment. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Known for its biological activity and used in medicinal chemistry.
Uniqueness: 5-(2,4-Dichlorophenyl)-3-methylisoxazole stands out due to its isoxazole ring, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from drug development to industrial chemistry.
Biological Activity
5-(2,4-Dichlorophenyl)-3-methylisoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the 2,4-dichlorophenyl group enhances its pharmacological profile. Various synthetic routes have been explored to produce derivatives of this compound, often involving reactions such as cyclization and functional group modifications.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated several isoxazole derivatives against bacterial strains such as Escherichia coli and Salmonella typhi, revealing that compounds with similar structures showed moderate to high antibacterial activity. Specifically, compounds derived from 3-methylisoxazole were noted for their effectiveness against both Gram-positive and Gram-negative bacteria .
Compound | Activity Against E. coli | Activity Against S. typhi |
---|---|---|
This compound | Moderate | Moderate |
Standard (Norfloxacin) | High | High |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Isoxazoles are known for their selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation. Studies have shown that derivatives of isoxazole can significantly reduce inflammation markers in vitro and in vivo models .
Key Findings:
- Compounds with methyl substitutions on the isoxazole ring demonstrated enhanced COX-2 selectivity.
- The structure-activity relationship indicates that specific substituents are crucial for maximizing anti-inflammatory effects.
3. Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Preclinical studies indicate that this compound can induce apoptosis in cancer cells while inhibiting tumor growth. The mechanism involves the activation of apoptotic pathways and cell cycle arrest .
Case Study:
In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 20 µM). The compound's efficacy was attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for enzymes involved in inflammatory processes.
- Induction of Apoptosis: It activates caspases and other apoptotic factors leading to programmed cell death in cancer cells.
- Antioxidant Properties: Some studies suggest that isoxazoles may exhibit antioxidant activity, contributing to their overall therapeutic potential .
Properties
Molecular Formula |
C10H7Cl2NO |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H7Cl2NO/c1-6-4-10(14-13-6)8-3-2-7(11)5-9(8)12/h2-5H,1H3 |
InChI Key |
AIJZFXIESSWPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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